(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
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Overview
Description
(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound includes a nitro group, a phenoxy group, and a benzyloxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. Key steps may include:
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Benzylation: Introduction of the benzyloxy group through benzylation reactions using benzyl halides and a base.
Phenoxylation: Introduction of the phenoxy group using phenol derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas with a catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzyloxy group could produce a benzaldehyde derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Development of new pharmaceuticals targeting specific diseases or conditions.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]oxazines: Other compounds in this class with different substituents.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings.
Phenoxybenzyloxy derivatives: Compounds with similar phenoxy and benzyloxy groups.
Uniqueness
(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
187235-38-7 |
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Molecular Formula |
C19H17N3O5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(6S)-2-nitro-6-[(4-phenoxyphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C19H17N3O5/c23-22(24)18-11-21-10-17(13-26-19(21)20-18)25-12-14-6-8-16(9-7-14)27-15-4-2-1-3-5-15/h1-9,11,17H,10,12-13H2/t17-/m0/s1 |
InChI Key |
IZTYJZIECAMJBF-KRWDZBQOSA-N |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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